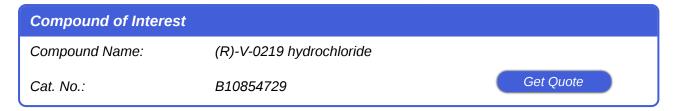




Application Notes and Protocols: Oral Administration of V-0219 Enantiomers in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

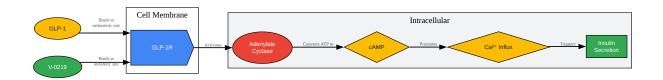
V-0219, also identified as compound 9, is a potent, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3][4] As a PAM, V-0219 enhances the receptor's response to its endogenous ligand, GLP-1, thereby potentiating glucose-dependent insulin secretion.[1][3] This makes it a promising therapeutic candidate for type 2 diabetes and obesity, a condition termed "diabesity".[1][2][4] V-0219 possesses a stereocenter, leading to two enantiomers: (R)-V-0219 and (S)-V-0219. This document provides a comprehensive overview of the available data on the oral administration of V-0219 hydrochloride in animal models, with a specific focus on the distinction between its enantiomers.

Important Note on **(R)-V-0219 Hydrochloride**: Based on currently available scientific literature, in vivo studies on the oral administration of the (R)-enantiomer of V-0219 hydrochloride have not been reported. While both (R)- and (S)-enantiomers exhibit comparable activity in vitro, the in vivo oral efficacy studies were conducted using the (S)-enantiomer and the racemic mixture. [1] The following data and protocols are therefore based on the studies of the racemic V-0219 and the (S)-enantiomer and should serve as a reference for researchers interested in the (R)-enantiomer.



Mechanism of Action: GLP-1R Positive Allosteric Modulation

V-0219 acts by binding to an allosteric site on the GLP-1 receptor, distinct from the orthosteric site where the native ligand GLP-1 binds. This allosteric binding potentiates the receptor's signaling cascade upon GLP-1 binding, leading to an enhanced therapeutic effect. The downstream effects include increased cyclic adenosine monophosphate (cAMP) production and calcium mobilization, ultimately resulting in augmented glucose-stimulated insulin secretion from pancreatic β-cells.[1][5]



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Figure 1: Simplified signaling pathway of GLP-1R potentiation by V-0219.

Data Presentation In Vitro Activity of (R)- and (S)-V-0219

Both enantiomers of V-0219 have demonstrated comparable efficacy in in vitro assays, potentiating GLP-1R activation.[1]



Assay	(R)-V-0219	(S)-V-0219	Reference
GLP-1R-mediated Calcium Flux	Potentiates with same efficacy as (S)-enantiomer	Potentiates with same efficacy as (R)-enantiomer	[1]
Potentiation of GLP-1 Induced Insulin Secretion	Similar potentiation to (S)-enantiomer	Similar potentiation to (R)-enantiomer	[1]

Pharmacokinetics of Racemic V-0219 in Rats

Pharmacokinetic parameters were determined for the racemic mixture of V-0219 in rats.

Route	Dose (mg/kg)	Tmax (h)	Cmax (ng/mL)	AUC (ng·h/m L)	Half-life (h)	Bioavail ability (%)	Referen ce
Intraveno us (IV)	2	-	-	310.92 ± 12.94	3.25 ± 1.03	-	[1]
Oral (PO)	10	0.83 ± 0.29	184.91 ± 14.54	644.45 ± 266.94	2.86 ± 1.88	38.92 ± 9.52	[1]

In Vivo Efficacy of (S)-V-0219 in Rodent Models

The (S)-enantiomer was selected for in vivo evaluation and demonstrated oral activity.



Animal Model	Administration Route	Dose (mg/kg)	Effect	Reference
Wistar Rats	Intraperitoneal (ip)	0.04 and 0.2	Improved glucose handling	[1]
Fatty Zucker Rats	Intragastric (ig)	0.4	Orally active, improved glucose handling	[1][3]
Wistar Rats	Intracerebroventr icular (icv)	0.0001, 0.0005, and 0.005	Reduced food intake	[1]
Wild-type Mice	Intraperitoneal (ip)	0.1	Improved glucose tolerance	[5]
GLP-1R KO Mice	Intraperitoneal (ip)	0.1	No effect on glucose handling	[1]

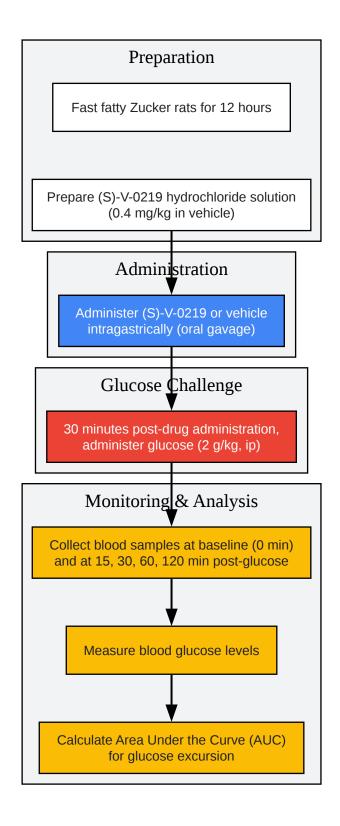
Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the racemic mixture and the (S)-enantiomer.

Protocol 1: Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model

This protocol describes the evaluation of the oral efficacy of (S)-V-0219 in improving glucose handling in diabetic fatty Zucker rats.





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Figure 2: Experimental workflow for an Oral Glucose Tolerance Test.



Materials:

- (S)-V-0219 hydrochloride
- Vehicle (e.g., saline, water with a suspending agent)
- Glucose solution (e.g., 20% w/v in sterile water)
- Male fatty Zucker rats
- Oral gavage needles
- Glucometer and test strips
- Blood collection supplies (e.g., capillary tubes, lancets)

Procedure:

- Animal Acclimatization and Fasting: Acclimatize male fatty Zucker rats to the housing conditions. Prior to the experiment, fast the animals for 12 hours with free access to water.
- Drug Preparation: Prepare a homogenous suspension or solution of (S)-V-0219
 hydrochloride in the chosen vehicle at a concentration suitable for a 0.4 mg/kg dose. Also,
 prepare a vehicle-only control.
- Drug Administration: Administer the prepared (S)-V-0219 solution or vehicle to the rats via oral gavage.
- Glucose Challenge: Thirty minutes after drug administration, administer a 2 g/kg dose of glucose via intraperitoneal (ip) injection.
- Blood Glucose Monitoring: Collect blood samples from the tail vein at baseline (0 minutes, immediately before glucose administration) and at 15, 30, 60, and 120 minutes post-glucose administration. Measure blood glucose levels at each time point.
- Data Analysis: Plot the mean blood glucose concentration versus time for both the treated and control groups. Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the effect on glucose tolerance.



Protocol 2: Pharmacokinetic Study of Racemic V-0219

This protocol outlines the procedure for determining the pharmacokinetic profile of racemic V-0219 following oral administration in rats.

Materials:

- Racemic V-0219 hydrochloride
- Vehicle for oral administration
- Male Wistar rats
- Oral gavage needles
- Blood collection tubes (containing anticoagulant, e.g., EDTA)
- Centrifuge
- Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

- Animal Preparation: Use male Wistar rats, ensuring they are healthy and within a specified weight range.
- Drug Preparation: Prepare a formulation of racemic V-0219 hydrochloride in a suitable vehicle for oral administration at a concentration for a 10 mg/kg dose.
- Drug Administration: Administer the drug formulation to the rats via oral gavage.
- Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
- Plasma Preparation: Process the collected blood samples by centrifugation to separate the plasma.
- Bioanalysis: Quantify the concentration of V-0219 in the plasma samples using a validated analytical method such as LC-MS/MS.



Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key
pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, and oral bioavailability
(requires data from an intravenous administration study for comparison).

Conclusion

V-0219 is a promising GLP-1R PAM with demonstrated in vivo activity in rodent models of diabetes and obesity. While both the (R) and (S) enantiomers show similar in vitro potency, the oral efficacy has been specifically reported for the (S)-enantiomer. The provided protocols for in vivo efficacy and pharmacokinetic studies, based on the research with the (S)-enantiomer and the racemate, offer a solid foundation for further investigation into the properties of the (R)-enantiomer of V-0219 hydrochloride. Researchers should carefully consider the stereochemistry of this compound in the design and interpretation of future studies.

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